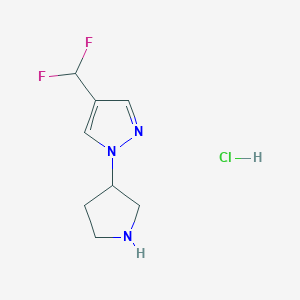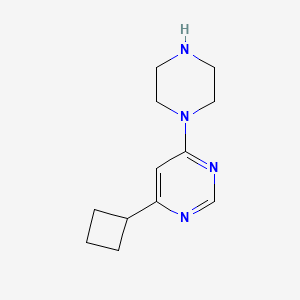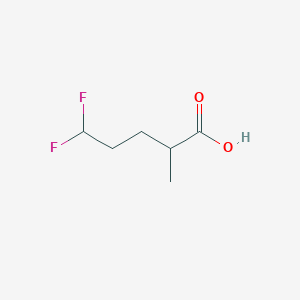
邻苯二甲酸酯离子载体 I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalate Ionophore I is a useful research compound. Its molecular formula is C36H54Cl2N4Sn and its molecular weight is 732.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phthalate Ionophore I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalate Ionophore I including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境监测
邻苯二甲酸酯离子载体 I: 用于开发用于环境监测的离子选择性电极 (ISE)。 这些电极能够检测环境水样中痕量的离子,这对于评估水质和检测污染物至关重要 。离子载体的作用是捕获目标离子,从而实现准确且可重复的测量。
临床诊断
在临床诊断中,基于This compound 的传感器用于测量生物体液中的离子浓度。这对于监测电解质平衡和诊断相关疾病尤其重要。 离子载体的选择性和灵敏度使其成为医疗实验室中不可或缺的工具 。
食品质量控制
该化合物也应用于食品行业,用于质量控制目的。 它有助于确定食品样品中离子的浓度,确保产品符合安全标准和监管要求 。
电位计 pH 传感器
This compound: 已被用于扩展电位计 pH 传感器的工作范围。 这些传感器使用聚(癸基甲基丙烯酸酯)敏感膜,受益于离子载体能够最大限度地减少氢邻苯二甲酸酯(商业 pH 缓冲液的常见成分)的干扰 。
过程监控
在过程监控中,离子载体被集成到控制和优化工业过程的传感器中。 其能够提供快速准确的离子浓度读数对于保持产品质量和过程效率至关重要 。
合金分析
该化合物在合金分析中得到应用。 通过确定离子含量,它有助于验证合金成分并检测可能影响材料性能的杂质 。
废水处理
This compound: 在废水处理设施中起着至关重要的作用。 它有助于检测和量化离子,这对评估处理过程的有效性和确保处理后的水安全排放或再利用至关重要 。
研发
最后,离子载体用于研发,以探索新的应用并改进现有技术。 其多功能性和性能特征使其成为正在进行的研究的主题,具有待发现的潜在应用 。
作用机制
Pharmacokinetics
The pharmacokinetics of Phthalate Ionophore I, including its absorption, distribution, metabolism, and elimination (ADME) properties, are still being studied . Factors such as protein binding, ionization, passive partitioning, and metabolism in different tissues determine its distribution and pharmacokinetics .
生化分析
Biochemical Properties
Phthalate Ionophore I plays a crucial role in biochemical reactions by facilitating the transport of ions across cell membranes. This ionophore interacts with several biomolecules, including enzymes and proteins, to modulate their activity. For instance, it has been shown to interact with superoxide dismutase, catalase, and glutathione peroxidase, altering their expression and activity levels . These interactions often result in the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular responses.
Cellular Effects
Phthalate Ionophore I exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Phthalate Ionophore I has been observed to disrupt ion homeostasis, leading to cell stress and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, Phthalate Ionophore I functions by binding to specific ions and facilitating their transport across cell membranes. This ionophore forms complexes with ions such as potassium and sodium, enabling their movement through the hydrophobic environment of the lipid bilayer . This process can lead to enzyme inhibition or activation, depending on the ions involved and the cellular context. Furthermore, Phthalate Ionophore I can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of Phthalate Ionophore I can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to Phthalate Ionophore I in in vitro and in vivo studies has revealed potential impacts on cellular function, including sustained oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of Phthalate Ionophore I are dose-dependent. At low doses, it can modulate ion transport and cellular metabolism without causing significant toxicity . At higher doses, Phthalate Ionophore I can induce toxic effects, including oxidative damage, disruption of cellular homeostasis, and adverse impacts on organ function. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Phthalate Ionophore I is involved in several metabolic pathways, particularly those related to ion transport and oxidative stress. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the redox state of the cell, impacting various physiological processes.
Transport and Distribution
Within cells and tissues, Phthalate Ionophore I is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The distribution of Phthalate Ionophore I can affect its localization and activity, influencing its overall impact on cellular function.
Subcellular Localization
Phthalate Ionophore I is localized in various subcellular compartments, including the Golgi apparatus and the trans-Golgi network . This localization is mediated by specific targeting signals and post-translational modifications that direct the ionophore to these compartments. The subcellular localization of Phthalate Ionophore I can influence its activity and function, affecting processes such as ion transport and cellular signaling.
属性
CAS 编号 |
25777-43-9 |
|---|---|
分子式 |
C36H54Cl2N4Sn |
分子量 |
732.5 g/mol |
IUPAC 名称 |
22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene |
InChI |
InChI=1S/C36H54N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h29-30,35-37,40H,9-20H2,1-8H3;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
AHQOUWGBWLLNBM-UHFFFAOYSA-L |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4] |
规范 SMILES |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)CC)CC)CC)CC)CC1N2)(Cl)Cl)CC)CC)CC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492311.png)
![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)
![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)
![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)
![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

amine](/img/structure/B1492325.png)


![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)
![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

